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Compound of Interest

Compound Name: Cyclobutanecarboxylate

Cat. No.: B8599542 Get Quote

An In-Depth Technical Guide to the Core Physical and Chemical Properties of Methyl

Cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane
Moiety
Methyl cyclobutanecarboxylate (CAS No. 765-85-5) is a pivotal chemical intermediate whose

significance extends beyond its simple ester structure. The compound's true value lies in the

four-membered cyclobutane ring, a strained carbocycle that imparts unique conformational and

stereochemical properties to molecules. In the realm of medicinal chemistry and drug

development, the incorporation of the cyclobutane scaffold is an increasingly utilized strategy to

enhance metabolic stability, refine binding affinity, and explore novel chemical space. This

guide, intended for the practicing scientist, provides a comprehensive overview of the essential

physical and chemical properties of methyl cyclobutanecarboxylate, offering field-proven

insights into its analysis, synthesis, and application.

Part 1: Core Physical and Spectroscopic Properties
A thorough understanding of a compound's physical characteristics is fundamental to its

application in a laboratory setting. Methyl cyclobutanecarboxylate is a colorless to nearly

colorless liquid with properties that make it suitable for a variety of organic transformations.
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Physicochemical Data Summary
The key quantitative physical properties of methyl cyclobutanecarboxylate are summarized in

the table below for quick reference.

Property Value Source(s)

CAS Number 765-85-5

Molecular Formula C₆H₁₀O₂

Molecular Weight 114.14 g/mol

Appearance
Colorless to Almost Colorless

Liquid

Boiling Point 135 - 138.7 °C

Density ~0.99 g/mL at 20°C

Refractive Index (n²⁰/D) ~1.43

Flash Point 30.1 °C

Purity (typical) ≥98.0% (by GC)

Spectroscopic Signature
The structural features of methyl cyclobutanecarboxylate give rise to a distinct spectroscopic

signature, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester

protons (O-CH₃) around 3.6-3.7 ppm. The protons on the cyclobutane ring will present as

a series of complex multiplets in the upfield region (typically 1.8-3.2 ppm) due to complex

spin-spin coupling. The methine proton (CH-C=O) will be the most downfield of the ring

protons.

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl

carbon of the ester at approximately 175 ppm. The methoxy carbon (O-CH₃) will appear
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around 51 ppm. The carbons of the cyclobutane ring will resonate in the upfield region,

with the methine carbon appearing around 35-45 ppm and the methylene carbons

between 15-30 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption

band around 1730-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching

vibration of the saturated ester group. Additional significant peaks include C-H stretching

vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z

= 114 is expected, though it may be of low intensity. Key fragmentation patterns for

cyclobutane esters often involve ring cleavage. Common fragments include the loss of the

methoxy group (-OCH₃) to give a peak at m/z = 83, and the loss of the carbomethoxy group

(-COOCH₃) to yield a fragment at m/z = 55. Cleavage of the cyclobutane ring can also lead

to characteristic fragments.

Part 2: Analytical Workflow
Accurate and reliable analysis is a prerequisite for any synthetic application. Gas

Chromatography-Mass Spectrometry (GC-MS) is the premier technique for assessing the purity

and identity of methyl cyclobutanecarboxylate.

Experimental Protocol: GC-MS Analysis
This protocol provides a robust method for the routine analysis of methyl

cyclobutanecarboxylate, adaptable from standard procedures for similar analytes.

Sample Preparation:

Dissolve a small aliquot (e.g., 1 µL) of methyl cyclobutanecarboxylate in a volatile

solvent like ethyl acetate or dichloromethane to a final concentration of approximately 100-

1000 µg/mL.

If the sample contains particulates, filter it through a 0.45 µm syringe filter into a clean 2

mL autosampler vial.

Instrumentation & Conditions:
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Gas Chromatograph:

Column: Use a standard non-polar capillary column, such as a DB-5ms or HP-5MS (30

m x 0.25 mm I.D., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Inlet: Set to 250 °C with a split ratio of 50:1.

Injection Volume: 1 µL.

Oven Program: Start at 70 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C and

hold for 2 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis:

Identify the peak corresponding to methyl cyclobutanecarboxylate by its retention time.

Confirm identity by comparing the acquired mass spectrum with a reference library

spectrum.

Determine purity by calculating the peak area percentage relative to all other detected

peaks in the chromatogram.

Visualization: GC-MS Analytical Workflow
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Sample Preparation GC-MS Analysis Data Processing
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Click to download full resolution via product page

Caption: Workflow for GC-MS analysis.

Part 3: Chemical Reactivity and Synthetic Utility
The chemical behavior of methyl cyclobutanecarboxylate is dictated by two primary features:

the electrophilic ester carbonyl and the strained four-membered ring.

Reactivity of the Ester Group
Like other simple esters, the carbonyl group is susceptible to nucleophilic acyl substitution. A

key reaction is hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This proceeds via the irreversible BAC2

mechanism. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

This intermediate then collapses, expelling the methoxide leaving group to form

cyclobutanecarboxylic acid (as the carboxylate salt). This reaction is typically faster and

more common for preparative hydrolysis than the acid-catalyzed alternative.

Acid-Catalyzed Hydrolysis: This is an equilibrium process following the AAC2 mechanism.

The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl

carbon towards nucleophilic attack by water. To drive the reaction to completion, a large

excess of water is required.

Visualization: Base-Catalyzed Hydrolysis (BAC2)
Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8599542?utm_src=pdf-body-img
https://www.benchchem.com/product/b8599542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8599542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Influence of the Cyclobutane Ring
The cyclobutane ring possesses significant angle and torsional strain (approx. 26 kcal/mol).

While the ring itself is generally stable under standard ester reaction conditions, its electronic

properties can influence the reactivity of the adjacent carbonyl group. The sp-hybridization

character of the ring carbons can affect the electrophilicity of the carbonyl carbon, subtly

modulating its reactivity compared to acyclic analogues. This strained ring is a valuable

synthon, as it can participate in various ring-opening or rearrangement reactions under more

forcing conditions, providing access to more complex molecular architectures.

Part 4: Synthesis
Methyl cyclobutanecarboxylate is typically prepared via standard esterification methods from

its parent carboxylic acid.

Experimental Protocol: Fischer Esterification
The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an

alcohol.

Reaction Setup:

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add

cyclobutanecarboxylic acid (0.1 mol, 10.0 g).

Add an excess of methanol (0.5 mol, 20 mL).

Under a fume hood, carefully add concentrated sulfuric acid (0.5 mL) dropwise while

stirring.

Reflux:

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a

heating mantle.

Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) or GC-MS.
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Workup and Isolation:

Allow the mixture to cool to room temperature.

Carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold

water.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate

(2 x 30 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid, followed

by a wash with saturated aqueous sodium chloride (brine, 1 x 30 mL).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

remove the solvent by rotary evaporation.

Purification:

The crude ester can be purified by fractional distillation under atmospheric pressure to

yield pure methyl cyclobutanecarboxylate.

Visualization: Synthetic Workflow
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[https://www.benchchem.com/product/b8599542#physical-and-chemical-properties-of-
methyl-cyclobutanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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